5-Bromo-2-{[1-(cyclopropanesulfonyl)piperidin-3-yl]methoxy}pyrimidine
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Overview
Description
5-Bromo-2-{[1-(cyclopropanesulfonyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound that features a brominated pyrimidine ring, a piperidine moiety, and a cyclopropanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(cyclopropanesulfonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple steps:
Bromination: The pyrimidine ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Piperidine Introduction: The piperidine moiety is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the brominated pyrimidine.
Cyclopropanesulfonyl Group Addition: The cyclopropanesulfonyl group is added via a sulfonylation reaction, often using cyclopropanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromine atom, potentially converting it to a hydrogen atom or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine moiety.
Reduction: Dehalogenated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-2-{[1-(cyclopropanesulfonyl)piperidin-3-yl]methoxy}pyrimidine is used as a building block for the synthesis of more complex molecules. Its reactive sites allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated pyrimidines on biological systems. It may serve as a probe or a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It could be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[1-(cyclopropanesulfonyl)piperidin-3-yl]methoxy}pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its brominated pyrimidine ring and piperidine moiety. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(piperidin-1-yl)pyrimidine
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
- 5-Bromo-2-(morpholin-4-yl)pyrimidine
Uniqueness
5-Bromo-2-{[1-(cyclopropanesulfonyl)piperidin-3-yl]methoxy}pyrimidine is unique due to the presence of the cyclopropanesulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
5-bromo-2-[(1-cyclopropylsulfonylpiperidin-3-yl)methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O3S/c14-11-6-15-13(16-7-11)20-9-10-2-1-5-17(8-10)21(18,19)12-3-4-12/h6-7,10,12H,1-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAJVMGDTVSRBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2CC2)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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